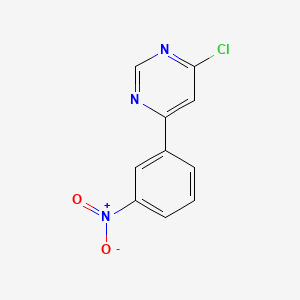

4-chloro-6-(3-nitrophenyl)pyrimidine

説明

BenchChem offers high-quality 4-chloro-6-(3-nitrophenyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-6-(3-nitrophenyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C10H6ClN3O2 |

|---|---|

分子量 |

235.62 g/mol |

IUPAC名 |

4-chloro-6-(3-nitrophenyl)pyrimidine |

InChI |

InChI=1S/C10H6ClN3O2/c11-10-5-9(12-6-13-10)7-2-1-3-8(4-7)14(15)16/h1-6H |

InChIキー |

XOSNCCCAIJCCFS-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NC=N2)Cl |

製品の起源 |

United States |

Application Notes and Protocols: Chemoselective Reduction of 4-chloro-6-(3-nitrophenyl)pyrimidine to 3-(6-chloropyrimidin-4-yl)aniline

Abstract

This document provides a detailed guide for the chemoselective reduction of the nitro group in 4-chloro-6-(3-nitrophenyl)pyrimidine to yield the corresponding aniline, 3-(6-chloropyrimidin-4-yl)aniline. This transformation is a critical step in the synthesis of various pharmacologically active molecules. Given the presence of a reducible chloropyrimidine moiety, which is susceptible to hydrodechlorination, the choice of reduction protocol is paramount to ensure high yield and purity of the desired product. This guide explores two robust and field-proven protocols: catalytic transfer hydrogenation using palladium on carbon with a hydrogen donor and a classic metal-acid reduction using tin(II) chloride. The causality behind experimental choices, self-validating system designs, and comprehensive troubleshooting are discussed to ensure successful execution by researchers in drug development and organic synthesis.

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis.[1] These anilines are pivotal intermediates in the production of a wide range of materials, including pharmaceuticals, agrochemicals, and dyes.[2] The substrate in focus, 4-chloro-6-(3-nitrophenyl)pyrimidine, presents a specific challenge due to the presence of a chlorine atom on the pyrimidine ring. Many standard reduction methods, particularly catalytic hydrogenation with molecular hydrogen, can lead to undesired side reactions, most notably hydrodechlorination.[3] Therefore, a chemoselective method that exclusively reduces the nitro group while preserving the chloro-substituent is essential.

The target molecule, 3-(6-chloropyrimidin-4-yl)aniline, is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[4][5] This guide provides detailed, step-by-step protocols for two effective methods for this transformation, each with its own advantages and considerations.

Reaction Scheme

The overall transformation discussed in this application note is the selective reduction of the nitro group in 4-chloro-6-(3-nitrophenyl)pyrimidine (1) to yield 3-(6-chloropyrimidin-4-yl)aniline (2).

Caption: General reaction scheme for the reduction of 4-chloro-6-(3-nitrophenyl)pyrimidine.

Protocol 1: Catalytic Transfer Hydrogenation with Palladium on Carbon

Catalytic transfer hydrogenation is a powerful and often milder alternative to using pressurized hydrogen gas.[6] A hydrogen donor, such as ammonium formate or formic acid, is used in conjunction with a catalyst, typically palladium on carbon (Pd/C).[3][7] This method often exhibits excellent chemoselectivity, minimizing hydrodechlorination of aryl chlorides.[3][6]

Reagents and Materials

| Reagent/Material | Grade | Supplier (Example) |

| 4-chloro-6-(3-nitrophenyl)pyrimidine | ≥98% | Sigma-Aldrich |

| Palladium on Carbon (10 wt%) | - | Johnson Matthey |

| Ammonium Formate | ≥98% | Acros Organics |

| Methanol (MeOH) | Anhydrous | Fisher Scientific |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR |

| Celite® 545 | - | EMD Millipore |

| Deionized Water | - | In-house |

| Anhydrous Sodium Sulfate | ACS Grade | Sigma-Aldrich |

Experimental Procedure

Caption: Workflow for catalytic transfer hydrogenation.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-6-(3-nitrophenyl)pyrimidine (1.0 eq), methanol (10-20 volumes), and ammonium formate (5.0 eq).

-

Catalyst Addition: Carefully add 10% palladium on carbon (0.05-0.10 eq by weight) to the stirred suspension. Note: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere, though for this procedure, careful addition in air is generally acceptable.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 2-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst.[1] Wash the filter cake with additional methanol or ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the methanol. To the residue, add ethyl acetate and deionized water. Separate the organic layer, and wash it with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-(6-chloropyrimidin-4-yl)aniline.

Rationale and Self-Validation

-

Choice of Hydrogen Donor: Ammonium formate is a stable, easily handled solid that decomposes in the presence of the catalyst to provide hydrogen in situ.[8] This controlled release of hydrogen helps to maintain selectivity.

-

Catalyst Loading: The amount of Pd/C is critical. Lower loadings favor selectivity, while higher loadings may increase the rate but also the risk of hydrodechlorination. The recommended range is a good starting point for optimization.

-

Monitoring: Regular monitoring by TLC or LC-MS is crucial to determine the reaction endpoint. Over-running the reaction can lead to byproduct formation. The disappearance of the starting material and the appearance of the product spot with a lower Rf value (on silica) are indicative of a successful reaction.

Protocol 2: Metal-Acid Reduction with Tin(II) Chloride

Reduction of nitroarenes using metals in acidic media is a classic and highly reliable method.[9][10] Tin(II) chloride (SnCl₂) in a protic solvent like ethanol or in the presence of concentrated hydrochloric acid is particularly effective and often shows excellent chemoselectivity for the nitro group in the presence of other reducible functionalities.[3][11]

Reagents and Materials

| Reagent/Material | Grade | Supplier (Example) |

| 4-chloro-6-(3-nitrophenyl)pyrimidine | ≥98% | Sigma-Aldrich |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | ACS Reagent, ≥98% | Alfa Aesar |

| Ethanol (EtOH) | 200 Proof, Anhydrous | Decon Labs |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR |

| Saturated Sodium Bicarbonate Solution | - | In-house |

| Concentrated Hydrochloric Acid (HCl) | ACS Grade | Fisher Scientific |

Experimental Procedure

Caption: Workflow for SnCl₂ reduction.

-

Reaction Setup: In a round-bottom flask, dissolve 4-chloro-6-(3-nitrophenyl)pyrimidine (1.0 eq) in ethanol (15-25 volumes).

-

Reagent Addition: In a separate flask, dissolve tin(II) chloride dihydrate (4.0-5.0 eq) in a minimal amount of concentrated hydrochloric acid and add it to the solution of the nitro compound. Alternatively, add the solid SnCl₂·2H₂O directly to the ethanolic solution of the substrate.

-

Reaction Execution: Heat the mixture to reflux (approximately 78°C) for 1-4 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

-

Neutralization and Extraction: Carefully add a saturated aqueous solution of sodium bicarbonate to the residue until the pH is basic (pH 8-9).[12] This will precipitate tin salts. Extract the aqueous slurry with ethyl acetate (3 x volumes).

-

Filtration and Drying: Filter the combined organic extracts through a pad of Celite® to remove any remaining tin salts. Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aniline.

Rationale and Self-Validation

-

Stoichiometry of SnCl₂: A stoichiometric excess of SnCl₂ is required as it is the reducing agent. The reaction involves the transfer of electrons from Sn(II) to the nitro group, with the tin being oxidized to Sn(IV).[13]

-

Acidic Conditions: The presence of acid is crucial for the protonation steps in the reduction mechanism.[11]

-

Basification: The final basic work-up is essential to neutralize the acid and to precipitate the tin salts as tin hydroxides, which can then be removed by filtration. It also ensures the product aniline is in its free base form for extraction into the organic solvent.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | Insufficient reaction time or temperature; Inactive catalyst (Protocol 1); Insufficient reducing agent (Protocol 2). | Increase reaction time and/or temperature. For Protocol 1, use fresh catalyst. For Protocol 2, add more SnCl₂. |

| Low Yield | Product loss during work-up; Incomplete extraction. | Ensure thorough extraction from the aqueous layer. For Protocol 2, ensure complete precipitation and removal of tin salts. |

| Presence of Hydrodechlorination Byproduct | Over-reduction; Catalyst is too active (Protocol 1). | Reduce reaction time. For Protocol 1, decrease catalyst loading or switch to a less active catalyst (e.g., Raney Nickel can sometimes be more selective for nitro groups over aryl halides).[3] |

| Formation of Azo/Azoxy Byproducts | Incomplete reduction, particularly with metal hydrides (not used here, but a common issue).[3] | Ensure sufficient reducing agent and reaction time to drive the reaction to the aniline. |

| Difficulty Removing Tin Salts (Protocol 2) | Incomplete basification; Formation of a fine precipitate. | Ensure pH is sufficiently basic. Use a thick pad of Celite® for filtration and wash thoroughly with ethyl acetate. |

Conclusion

The chemoselective reduction of 4-chloro-6-(3-nitrophenyl)pyrimidine is a critical transformation that requires careful selection of reagents and conditions to avoid unwanted side reactions. Both catalytic transfer hydrogenation with Pd/C and ammonium formate, and metal-acid reduction with SnCl₂ provide reliable and high-yielding routes to the desired 3-(6-chloropyrimidin-4-yl)aniline. The choice between these protocols may depend on factors such as scale, available equipment, and downstream processing considerations. By understanding the underlying principles and following the detailed procedures outlined in this guide, researchers can confidently and successfully perform this important synthetic step.

References

-

Title: Reduction of nitro compounds - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Nitro Reduction - Common Conditions Source: Organic Chemistry Portal URL: [Link]

-

Title: Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines Source: Master Organic Chemistry URL: [Link]

-

Title: Chemoselective Reductions of Nitroaromatics in Water at Room Temperature Source: ACS Publications - Organic Letters URL: [Link]

-

Title: Chemoselective Reductions of Nitroaromatics in Water at Room Temperature Source: NIH - PMC URL: [Link]

-

Title: Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds Source: JoVE URL: [Link]

-

Title: Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature Source: ACS Publications - The Journal of Organic Chemistry URL: [Link]

-

Title: Palladium-Catalyzed Reductive Coupling of Nitroarenes with Phenols leading to N-Cyclohexylanilines Source: Organic Chemistry Portal URL: [Link]

-

Title: Amines - NCERT Source: NCERT URL: [Link]

-

Title: Tandem selective reduction of nitroarenes catalyzed by palladium nanoclusters Source: RSC Publishing - Green Chemistry URL: [Link]

-

Title: Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4 Source: Journal of Synthetic Chemistry URL: [Link]

-

Title: Raney nickel - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Denitration of Nitroarenes Under Ambient Physiological Conditions Catalyzed by Graphdiyne-Supported Palladium Source: CCS Chemistry - Chinese Chemical Society URL: [Link]

-

Title: Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts Source: ChemRxiv URL: [Link]

-

Title: Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts Source: PubMed URL: [Link]

-

Title: A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base Source: Organic Syntheses URL: [Link]

-

Title: Raney nickel-assisted nitro group reduction for the synthesis of five-membered N-heterocycles Source: ResearchGate URL: [Link]

-

Title: Sn2+ reduction Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]

-

Title: A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution Source: RSC Publishing URL: [Link]

-

Title: Reduction of Nitro Aromatic Compounds in Fe(0) -CO2-H2O Systems: Implications for Groundwater Remediation with Iron Metal Source: SciSpace URL: [Link]

-

Title: A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron Source: ResearchGate URL: [Link]

-

Title: What groups can be reduced by Sn/HCl? Source: Chemistry Stack Exchange URL: [Link]

-

Title: RaneyNi/Formic Acid Nitro Reduction Source: Rhodium.ws URL: [Link]

-

Title: Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE Source: Vedantu URL: [Link]

-

Title: Nitroaromatic Reduction w/Sn Source: Sciencemadness.org URL: [Link]

-

Title: Metal-Free Reduction of Aromatic and Aliphatic Nitro Compounds to Amines: A HSiCl3-Mediated Reaction of Wide General Applicability Source: ACS Publications - Organic Letters URL: [Link]

-

Title: Synthesis of Fused Pyrimidines from Nitroarenes via ortho-Nitroaromatic Carboximes Source: Jordan Journal of Chemistry URL: [Link]

-

Title: Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 Source: PubMed Central URL: [Link]

-

Title: Amine synthesis by nitro compound reduction Source: Organic Chemistry Portal URL: [Link]

-

Title: Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents Source: PMC URL: [Link]

- Title: EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines Source: Google Patents URL

-

Title: Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives Source: MDPI URL: [Link]

-

Title: 3 - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups Source: Calvin Digital Commons URL: [Link]

-

Title: Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors Source: PMC URL: [Link]

-

Title: Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability Source: MDPI URL: [Link]

- Title: EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds Source: Google Patents URL

-

Title: Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst Source: ACS Publications - Organic Letters URL: [Link]

-

Title: One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene Source: ResearchGate URL: [Link]

-

Title: Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite Source: RSC Publishing - Catalysis Science & Technology URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 7. Palladium-Catalyzed Reductive Coupling of Nitroarenes with Phenols leading to N-Cyclohexylanilines [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. ncert.nic.in [ncert.nic.in]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 4-chloro-6-(3-nitrophenyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of therapeutic agents. The ability to functionalize this heterocycle through carbon-carbon bond formation is paramount for the generation of novel compound libraries in drug discovery. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, offering a versatile and robust method for the synthesis of biaryl and heteroaryl-aryl structures.

This guide provides a detailed examination of the Suzuki-Miyaura coupling reaction utilizing 4-chloro-6-(3-nitrophenyl)pyrimidine as the electrophilic partner. While chloro-substituted heterocycles are often more challenging substrates compared to their bromo or iodo counterparts due to the strength of the C-Cl bond, they are frequently more cost-effective and readily available. The presence of the electron-withdrawing nitro group on the phenyl ring is anticipated to activate the C-Cl bond on the pyrimidine ring towards oxidative addition, a key step in the catalytic cycle. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer troubleshooting guidance to enable researchers to successfully employ this valuable transformation.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-chloro-6-(3-nitrophenyl)pyrimidine, forming a Pd(II) complex. This is often the rate-determining step, particularly with less reactive aryl chlorides. The electron-withdrawing nitro group on the phenyl substituent is expected to facilitate this step.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate species, which then transfers its organic group to the palladium(II) complex, displacing the chloride.

-

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-chloro-6-(3-nitrophenyl)pyrimidine with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents:

-

4-chloro-6-(3-nitrophenyl)pyrimidine

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a Buchwald pre-catalyst; 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, often with a small amount of water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware, including a Schlenk flask or a round-bottom flask with a condenser

-

Magnetic stirrer and heating mantle/oil bath

Reaction Setup and Workflow:

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

-

Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-chloro-6-(3-nitrophenyl)pyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure the exclusion of oxygen.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv). The choice of catalyst is crucial; for less reactive chlorides, more specialized catalysts like those developed by Buchwald may be necessary.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The total solvent volume should be sufficient to ensure good stirring and dissolution of the reagents.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Summary Table:

| Parameter | Recommended Range/Value | Rationale |

| Arylboronic Acid | 1.1 - 1.5 equivalents | A slight excess is used to drive the reaction to completion. |

| Palladium Catalyst | 1 - 5 mol% | Lower catalyst loading is preferred for cost-effectiveness, but higher loading may be necessary for challenging substrates. |

| Base | 2 - 3 equivalents | The base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome. |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | The solvent system needs to solubilize the reagents and facilitate the reaction. A small amount of water is often beneficial. |

| Temperature | 80 - 110 °C | Higher temperatures are often required for the oxidative addition of aryl chlorides. |

| Reaction Time | 2 - 24 hours | Reaction progress should be monitored to determine the optimal time. |

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere. Use a fresh, high-quality catalyst. Consider a more active catalyst system (e.g., a Buchwald pre-catalyst with a suitable phosphine ligand). |

| Insufficiently active base | Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous. | |

| Low reaction temperature | Gradually increase the reaction temperature. | |

| Boronic acid decomposition | Use fresh boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester). | |

| Formation of Homocoupled Product | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere. |

| Pd(II) species in the catalyst | Use a high-quality Pd(0) source or a pre-catalyst that readily forms the active Pd(0) species. | |

| Protodeboronation of Boronic Acid | Presence of excess water or protic impurities | Use anhydrous solvents and ensure the base is dry. Minimize the amount of water in the solvent system if this is a significant issue. |

Safety and Handling

-

4-chloro-6-(3-nitrophenyl)pyrimidine: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information.

-

Palladium Catalysts: Many palladium catalysts are air- and moisture-sensitive. Handle them under an inert atmosphere. They can also be toxic and should be handled with care.

-

Solvents: The organic solvents used in this reaction are flammable. Keep them away from ignition sources.

-

Bases: The inorganic bases used can be corrosive or irritants. Handle with appropriate care.

Conclusion

The Suzuki-Miyaura coupling of 4-chloro-6-(3-nitrophenyl)pyrimidine offers a powerful and versatile method for the synthesis of a diverse range of substituted pyrimidines. By understanding the reaction mechanism, carefully selecting the reaction components, and adhering to a robust experimental protocol, researchers can successfully leverage this transformation in their drug discovery and development efforts. The information and guidelines presented in this document are intended to serve as a comprehensive resource to facilitate the successful application of this important reaction.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

-

MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

- Németh, G., Varga, Z., Greff, Z., Kéri, G., & Orfi, L. (2010). [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. Acta pharmaceutica Hungarica, 80(3), 101–108.

-

MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

Application Notes and Protocols: 4-Chloro-6-(3-nitrophenyl)pyrimidine as a Versatile Intermediate for Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 4-chloro-6-(3-nitrophenyl)pyrimidine, a key intermediate in the synthesis of potent and selective kinase inhibitors. We will delve into the rationale behind its use, detailed synthetic protocols for its derivatization, and its application in the development of targeted cancer therapeutics.

The Strategic Advantage of the Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its prevalence in kinase inhibitor design is largely due to its ability to mimic the purine ring of ATP, the natural substrate for kinases.[3] This structural similarity allows pyrimidine derivatives to effectively compete with ATP for binding to the kinase active site, thereby inhibiting its function. The 4-chloro-6-(3-nitrophenyl)pyrimidine intermediate offers two key points for diversification: the reactive chlorine atom at the 4-position and the nitro group on the phenyl ring, which can be readily reduced to an amine for further functionalization. This dual functionality allows for the creation of extensive libraries of compounds for structure-activity relationship (SAR) studies.

Mechanism of Action: Emulating ATP to Inhibit Kinase Activity

Kinases are a family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes, including cell growth, proliferation, and survival.[4] In many cancers, kinases are aberrantly activated, leading to uncontrolled cell division.[5]

Kinase inhibitors derived from the 4-chloro-6-(3-nitrophenyl)pyrimidine scaffold are designed to be ATP-competitive. The pyrimidine core occupies the adenine-binding pocket of the kinase, while substituents at the 4- and 6-positions can be tailored to interact with specific amino acid residues in the active site, thereby conferring selectivity for a particular kinase.[6]

Caption: Competitive inhibition of a kinase by a pyrimidine-based inhibitor.

Synthesis of 4-Chloro-6-(3-nitrophenyl)pyrimidine: A Proposed Route

While specific literature on the synthesis of 4-chloro-6-(3-nitrophenyl)pyrimidine is not abundant, a reliable synthetic route can be proposed based on established methods for preparing analogous 4-chloro-6-substituted phenyl pyrimidines.[7] The following protocol is a generalized procedure that can be optimized for specific laboratory conditions.

Protocol 1: Synthesis of 4-Chloro-6-(3-nitrophenyl)pyrimidine

This two-step procedure involves the condensation of 3-nitroacetophenone with diethyl oxalate to form an intermediate diketone, followed by cyclization with urea and subsequent chlorination.

Step 1: Synthesis of 1-(3-nitrophenyl)butane-1,3-dione

-

To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add 3-nitroacetophenone (1.0 eq) and diethyl oxalate (1.1 eq) sequentially at room temperature.

-

Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and acidify with dilute HCl.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to yield 1-(3-nitrophenyl)butane-1,3-dione.

Step 2: Synthesis of 4-hydroxy-6-(3-nitrophenyl)pyrimidine and subsequent chlorination

-

To a solution of 1-(3-nitrophenyl)butane-1,3-dione (1.0 eq) in ethanol, add urea (1.2 eq) and a catalytic amount of a strong acid (e.g., concentrated HCl).

-

Reflux the mixture for 8-12 hours.

-

Cool the reaction to room temperature, and collect the precipitated 4-hydroxy-6-(3-nitrophenyl)pyrimidine by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

-

Suspend the dried 4-hydroxy-6-(3-nitrophenyl)pyrimidine in phosphorus oxychloride (POCl₃) (5-10 eq).

-

Heat the mixture to reflux for 2-4 hours.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to obtain 4-chloro-6-(3-nitrophenyl)pyrimidine.

Derivatization of the Intermediate: Building a Kinase Inhibitor Library

The 4-chloro-6-(3-nitrophenyl)pyrimidine intermediate is a versatile building block for creating a diverse library of potential kinase inhibitors. The primary methods for its derivatization are palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[8][9]

Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Chloro-6-(3-nitrophenyl)pyrimidine

This protocol describes a general procedure for the coupling of an arylboronic acid to the 4-position of the pyrimidine ring.[10]

Materials:

-

4-Chloro-6-(3-nitrophenyl)pyrimidine

-

Arylboronic acid (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq)

-

Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

Procedure:

-

To a reaction vessel, add 4-chloro-6-(3-nitrophenyl)pyrimidine (1.0 eq), the arylboronic acid, and the base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Add the palladium catalyst and the degassed solvent.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Wash with water and brine, then dry over anhydrous sodium sulfate.

-

Purify the product by column chromatography.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd₂(dba)₃ / SPhos |

| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |

| Solvent | 1,4-Dioxane/H₂O | Toluene | DMF |

| Temperature | 90 °C | 100 °C | 80 °C |

Table 1: Representative conditions for Suzuki-Miyaura cross-coupling reactions.

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Buchwald-Hartwig Amination of 4-Chloro-6-(3-nitrophenyl)pyrimidine

This protocol outlines a general procedure for the amination of the 4-position of the pyrimidine ring.

Materials:

-

4-Chloro-6-(3-nitrophenyl)pyrimidine

-

Amine (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

-

Ligand (e.g., XPhos, SPhos, or BINAP, 2-6 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 eq)

-

Solvent (e.g., toluene, 1,4-dioxane, or THF)

Procedure:

-

In an oven-dried reaction vessel, add the palladium catalyst and the ligand.

-

Purge the vessel with an inert gas.

-

Add the solvent, 4-chloro-6-(3-nitrophenyl)pyrimidine, the amine, and the base.

-

Heat the reaction mixture to 80-110 °C for 6-24 hours, monitoring by TLC.

-

After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Purify the product by column chromatography.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Catalyst/Ligand | Pd₂(dba)₃ / XPhos | Pd(OAc)₂ / SPhos | Pd₂(dba)₃ / BINAP |

| Base | NaOtBu | K₃PO₄ | Cs₂CO₃ |

| Solvent | Toluene | 1,4-Dioxane | THF |

| Temperature | 100 °C | 110 °C | 80 °C |

Table 2: Representative conditions for Buchwald-Hartwig amination.

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Downstream Applications and Potential Kinase Targets

Derivatives of 4-chloro-6-(3-nitrophenyl)pyrimidine have the potential to target a wide range of kinases implicated in cancer. The specific kinase selectivity is determined by the nature of the substituents introduced at the 4- and 6-positions. For example, anilinopyrimidine derivatives have shown activity against the ErbB family of receptor tyrosine kinases.[4]

Once a library of compounds has been synthesized, the next step is to screen them for their ability to inhibit a panel of kinases. This is typically done using in vitro kinase assays, which measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. Promising hits from these screens can then be further characterized in cell-based assays to assess their anti-proliferative activity and mechanism of action.

Hypothetical Kinase Signaling Pathway Inhibition

A plausible mechanism of action for a derivative of 4-chloro-6-(3-nitrophenyl)pyrimidine could be the inhibition of a key signaling pathway, such as the RAF-MEK-ERK pathway, which is frequently dysregulated in cancer.

Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway.

Conclusion and Future Directions

4-Chloro-6-(3-nitrophenyl)pyrimidine is a highly valuable intermediate for the synthesis of novel kinase inhibitors. Its versatile chemistry allows for the facile introduction of a wide range of substituents, enabling the exploration of structure-activity relationships and the optimization of potency and selectivity. Future work in this area should focus on the synthesis and screening of diverse libraries of compounds derived from this intermediate against a broad panel of kinases to identify novel therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

- Németh, G., Varga, Z., Greff, Z., Kéri, G., & Orfi, L. (2010). [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. Acta Pharmaceutica Hungarica, 80(3), 101–108.

- Zhang, B., Zhou, Y., Gu, Q., & Xu, S. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering, 677, 022075.

- Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine.

- BenchChem. (2025). A Comparative Analysis of 4-Chloro-6-(3-iodophenyl)pyrimidine with Established Kinase Inhibitors.

- BenchChem. (2025). An In-depth Technical Guide to 4-Chloro-6-(3-iodophenyl)

- Lin, K., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 63(15), 8458–8476.

- Request PDF. (2025). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction.

- Chemistry LibreTexts. (2023).

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Google Patents. (2002).

- Qureshi, F., et al. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Molecular Structure, 1264, 133246.

- National Center for Biotechnology Information. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. PubMed Central.

- ChemicalBook. 4-CHLORO-6-(3-NITRO-PHENYL)-FURO[2,3-D]PYRIMIDINE.

- Organic Synthesis. Buchwald-Hartwig Coupling.

- Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (2016). Comptes Rendus Chimie, 19(6), 689-695.

- The Buchwald–Hartwig Amination After 25 Years. (2019).

- WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

- MDPI. (2022). CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines. Molecules, 27(16), 5293.

- PlumX. Synthesis and evaluation of pyrido-thieno-pyrimidines as potent and selective Cdc7 kinase inhibitors.

- Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors. (2021). Journal of Medicinal Chemistry, 64(15), 11496-11511.

- Padua Research Archive. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4 -ylamino)phenyl]urea derivatives as selective class III receptor tyrosine kinase inhibitors.

- Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- National Center for Biotechnology Information. (2012). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. PubMed Central.

- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). Journal of the American Chemical Society, 144(20), 9099-9110.

- MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4935.

- CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile.

- Sigma-Aldrich. 4-Chloro-6-iodothieno[2,3-d]pyrimidine | 552295-08-6.

- National Center for Biotechnology Information. (2021). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PubMed Central.

- BenchChem. (2025). A Comparative Analysis of 4-Chloro-6-(3-iodophenyl)pyrimidine with Established Kinase Inhibitors.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. research.unipd.it [research.unipd.it]

- 5. 4-CHLORO-6-(3-NITRO-PHENYL)-FURO[2,3-D]PYRIMIDINE | 475585-22-9 [chemicalbook.com]

- 6. [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 9. mdpi.com [mdpi.com]

- 10. organic-synthesis.com [organic-synthesis.com]

Synthesis of bioactive heterocycles from 4-chloro-6-(3-nitrophenyl)pyrimidine

Application Note: Synthesis of Bioactive Heterocycles from 4-Chloro-6-(3-nitrophenyl)pyrimidine

Executive Summary

This technical guide outlines the synthetic utility of 4-chloro-6-(3-nitrophenyl)pyrimidine (1) as a versatile electrophilic scaffold for generating bioactive heterocycles. The pyrimidine core, particularly when substituted at the C-4 position, is a privileged pharmacophore in medicinal chemistry, appearing in numerous kinase inhibitors (e.g., Gefitinib, Imatinib analogs) and antimicrobial agents.

The presence of the 3-nitrophenyl group at C-6 introduces unique electronic properties and a latent handle for further functionalization (reduction to aniline). This guide details three primary synthetic pathways:

-

Nucleophilic Aromatic Substitution (

) to generate 4-amino-pyrimidine derivatives. -

Hydrazinolysis and Cyclization to form fused [1,2,4]triazolo[4,3-c]pyrimidines.

-

Suzuki-Miyaura Cross-Coupling for C-C bond formation.

Chemical Profile & Reactivity

The 4-chloro-6-(3-nitrophenyl)pyrimidine scaffold is highly reactive toward nucleophiles due to the electron-deficient nature of the pyrimidine ring, which is further deactivated by the electron-withdrawing nitro group on the phenyl ring (via inductive effects).

| Property | Description |

| Molecular Formula | |

| Molecular Weight | 235.63 g/mol |

| Key Electrophile | C-4 Chlorine (activated by N-1 and N-3) |

| Electronic Effect | 3-Nitro group withdraws density, stabilizing anionic transition states in |

| Solubility | Soluble in DCM, DMF, DMSO; limited solubility in non-polar alkanes. |

Synthetic Pathways & Mechanisms[1]

The following Graphviz diagram illustrates the divergent synthetic pathways available from the parent scaffold.

Figure 1: Divergent synthetic pathways from the chloropyrimidine core.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Hydrazinyl-6-(3-nitrophenyl)pyrimidine (Intermediate)

This intermediate is the precursor for fused triazole ring systems.

Reagents:

-

4-Chloro-6-(3-nitrophenyl)pyrimidine (1.0 equiv)

-

Hydrazine hydrate (99%, 5.0 equiv)

Procedure:

-

Dissolution: Dissolve 10 mmol of (1) in 30 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add hydrazine hydrate (50 mmol) dropwise at room temperature. Caution: Exothermic reaction.

-

Reflux: Heat the mixture to reflux (

) for 3–5 hours. Monitor consumption of starting material by TLC (System: 30% EtOAc/Hexane). -

Workup: Cool the reaction mixture to

. The product usually precipitates as a solid. -

Filtration: Filter the solid, wash copiously with cold ethanol and water to remove excess hydrazine.

-

Drying: Dry under vacuum at

.

Yield: Typically 80–90%.[2]

Checkpoint: The disappearance of the C-Cl stretch (

Protocol B: Cyclization to [1,2,4]Triazolo[4,3-c]pyrimidine

Fused triazolopyrimidines are potent bioactive pharmacophores, often exhibiting antimicrobial and anti-inflammatory properties.

Reagents:

-

4-Hydrazinyl-6-(3-nitrophenyl)pyrimidine (from Protocol A)

-

Formic acid (for unsubstituted triazole) OR Acetic anhydride (for methyl-substituted)

Procedure:

-

Setup: Suspend 5 mmol of the hydrazinyl intermediate in 10 mL of formic acid (or acetic anhydride).

-

Reaction: Reflux the mixture for 4–6 hours.

-

Workup: Pour the cooled reaction mixture into crushed ice. Neutralize carefully with solid

or ammonia solution to pH 7–8. -

Isolation: Filter the resulting precipitate.

-

Purification: Recrystallize from DMF/Ethanol mixtures.

Mechanism: The terminal nitrogen of the hydrazine attacks the carbonyl carbon of the acid/anhydride, followed by dehydration and ring closure involving the pyrimidine N-3 nitrogen.

Protocol C: Synthesis of 4-Amino Derivatives (Kinase Inhibitor Analogs)

This protocol mimics the synthesis of Gefitinib-like cores.

Reagents:

-

4-Chloro-6-(3-nitrophenyl)pyrimidine (1.0 equiv)

-

Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 equiv)

-

Isopropanol (Solvent)

-

Triethylamine (

) or DIPEA (1.5 equiv) — Optional, but recommended to scavenge HCl.

Procedure:

-

Mix: Combine 2 mmol of (1) and 2.2 mmol of the aniline in 15 mL of isopropanol.

-

Catalysis: Add 3 mmol of

. (Note: For less nucleophilic anilines, catalytic HCl can be used instead to activate the pyrimidine, but basic conditions are standard). -

Reflux: Heat to reflux for 6–12 hours.

-

Precipitation: The product often precipitates upon cooling. If not, concentrate the solvent and add water.

-

Purification: Filter and wash with cold isopropanol. Recrystallize from Ethanol.

Bioactivity & Applications

The resulting heterocycles are frequently screened for the following activities:

| Derivative Class | Target/Activity | Mechanism Insight |

| 4-Amino-pyrimidines | Anticancer (Kinase Inhibition) | Mimics the ATP purine ring; forms H-bonds with the hinge region of kinases (e.g., EGFR). |

| Triazolopyrimidines | Antimicrobial / Antifungal | The fused system resembles purine bases, potentially interfering with DNA/RNA synthesis in pathogens. |

| Hydrazones | Anti-inflammatory | Schiff bases derived from the hydrazinyl intermediate often show COX inhibition. |

Troubleshooting & Optimization

Workflow Logic Diagram:

Figure 2: Troubleshooting logic for common synthetic hurdles.

-

Issue: Low Reactivity in

.-

Solution: The 3-nitro group activates the ring, but if the nucleophile is weak (e.g., electron-poor aniline), switch solvent to n-Butanol or DMF and increase temperature to

.

-

-

Issue: Hydrolysis of Chlorine.

-

Solution: Ensure solvents are dry.[3] Moisture converts the C-Cl bond back to C-OH (pyrimidinone), which is unreactive.

-

-

Safety Note: Hydrazine is toxic and potentially unstable. Handle in a fume hood. The nitro group is stable under these standard conditions but avoid strong reducing agents (

,

References

-

Synthesis of Pyrimidine Derivatives

-

Hydrazinolysis Protocols

-

Anticancer Activity of Pyrimidines

- Title: Diverse Biological Activity of Pyrimidine Deriv

- Source:Current Drug Discovery Technologies, 2025.

-

URL:[Link]

- Title: Synthesis of chlorinated pyrimidines (Patent WO2002000628A2).

Sources

- 1. researchgate.net [researchgate.net]

- 2. jchemrev.com [jchemrev.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS [ijprs.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

Application Notes and Protocols: Microwave-Assisted Suzuki-Miyaura Coupling for the Synthesis of 4-Chloro-6-(3-nitrophenyl)pyrimidine

Introduction: The Strategic Importance of Arylpyrimidines in Drug Discovery

Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The title compound, 4-chloro-6-(3-nitrophenyl)pyrimidine, is a key intermediate in the synthesis of various enzyme inhibitors and other pharmacologically active molecules.[4][5] The strategic placement of the chloro and nitrophenyl groups offers versatile handles for further chemical modifications, making it a valuable building block for creating libraries of potential drug candidates.

Traditionally, the synthesis of such compounds involves lengthy reaction times and often harsh conditions.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations, offering significant advantages in terms of reaction speed, yield, and energy efficiency.[6][7] This application note provides a detailed protocol for the efficient synthesis of 4-chloro-6-(3-nitrophenyl)pyrimidine via a microwave-assisted Suzuki-Miyaura cross-coupling reaction.

The Power of Microwaves in Chemical Synthesis: A Paradigm Shift

Microwave irradiation accelerates chemical reactions by directly heating the reactants and solvent, a process known as dielectric heating.[6][8] This contrasts with conventional heating methods that rely on conduction and convection, which are often slower and less efficient. The primary mechanisms of microwave heating are dipolar polarization and ionic conduction, leading to rapid and uniform temperature increases throughout the reaction mixture.[9]

Key Advantages of Microwave-Assisted Synthesis:

-

Accelerated Reaction Rates: Reactions that take hours or even days using conventional heating can often be completed in minutes with microwave assistance.[6][7]

-

Higher Yields and Purity: The rapid and uniform heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields.[6][9]

-

Energy Efficiency: By directly heating the reaction mixture, microwave synthesis minimizes energy waste compared to conventional methods.[6]

-

Alignment with Green Chemistry Principles: MAOS often allows for the use of less solvent or more environmentally benign solvents, contributing to greener synthetic practices.[7][8][9]

Proposed Reaction: Suzuki-Miyaura Cross-Coupling

The synthesis of 4-chloro-6-(3-nitrophenyl)pyrimidine can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction between 4,6-dichloropyrimidine and 3-nitrophenylboronic acid. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[10][11]

Reaction Scheme:

The regioselectivity of this reaction is a key consideration. In the case of 2,4-dichloropyrimidines, the Suzuki coupling preferentially occurs at the C4 position due to the favored oxidative addition of palladium to the C4-chlorine bond.[12] This inherent selectivity simplifies the synthesis of the desired mono-arylated product.

Experimental Protocol

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Microwave synthesis should only be performed in a dedicated laboratory microwave reactor designed for chemical reactions.[13][14] Domestic microwave ovens are not suitable and can be extremely dangerous.[13]

-

Use only sealed microwave vials specifically designed to withstand high pressures and temperatures.[15]

-

Be aware of the potential for rapid pressure buildup in the reaction vessel. Always allow the vessel to cool completely before opening.[15]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4,6-Dichloropyrimidine | ≥98% | Commercially Available |

| 3-Nitrophenylboronic acid | ≥97% | Commercially Available |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] | 99% | Commercially Available |

| Potassium Carbonate (K2CO3) | Anhydrous, ≥99% | Commercially Available |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available |

| Water | Deionized | In-house |

| Ethyl Acetate | HPLC Grade | Commercially Available |

| Hexane | HPLC Grade | Commercially Available |

| Anhydrous Sodium Sulfate (Na2SO4) | Reagent Grade | Commercially Available |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |

Instrumentation:

-

Dedicated single-mode microwave reactor with temperature and pressure sensors.

-

10 mL microwave reaction vials with appropriate caps and septa.

-

Magnetic stirrer and stir bars.

-

Standard laboratory glassware.

-

Rotary evaporator.

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254).

-

UV lamp for TLC visualization.

Step-by-Step Procedure:

-

Reagent Preparation:

-

To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4,6-dichloropyrimidine (1.0 mmol, 149 mg).

-

Add 3-nitrophenylboronic acid (1.1 mmol, 183 mg).

-

Add potassium carbonate (2.0 mmol, 276 mg).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

-

-

Solvent Addition:

-

To the vial, add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water. Degassing can be achieved by bubbling argon or nitrogen through the solvent mixture for 15-20 minutes.

-

-

Microwave Irradiation:

-

Securely seal the vial with a cap and septum.

-

Place the vial in the microwave reactor cavity.

-

Set the reaction parameters:

-

Temperature: 120 °C

-

Ramp time: 2 minutes

-

Hold time: 15 minutes

-

Power: Dynamic (will adjust to maintain temperature)

-

Stirring: On (medium speed)

-

-

-

Reaction Work-up:

-

After the irradiation is complete, allow the reaction vial to cool to room temperature (below 50°C) before carefully opening it.[15]

-

Dilute the reaction mixture with 20 mL of ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash with 15 mL of water, followed by 15 mL of brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

-

Purification and Characterization:

-

Filter off the sodium sulfate and concentrate the organic layer under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 4-chloro-6-(3-nitrophenyl)pyrimidine.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).

-

Visualizing the Workflow and Mechanism

Experimental Workflow Diagram:

Caption: A streamlined workflow for the microwave-assisted synthesis of 4-chloro-6-(3-nitrophenyl)pyrimidine.

Suzuki-Miyaura Catalytic Cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11][16]

Expected Results and Troubleshooting

Expected Yield and Characterization Data:

| Property | Expected Value |

| Yield | 70-85% |

| Appearance | White to pale yellow solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.80 (s, 1H), 8.55 (t, J = 2.0 Hz, 1H), 8.40 (dd, J = 8.2, 1.2 Hz, 1H), 8.10 (d, J = 7.8 Hz, 1H), 7.70 (t, J = 8.0 Hz, 1H), 7.50 (s, 1H). (Predicted values, to be confirmed experimentally) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 165.0, 162.5, 159.0, 148.8, 138.0, 132.5, 130.0, 125.0, 123.0, 115.0. (Predicted values, to be confirmed experimentally) |

| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₀H₆ClN₃O₂: 235.01; found: To be determined experimentally. |

Troubleshooting Guide:

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product formation | - Inactive catalyst- Insufficient heating- Poor quality reagents or solvents | - Use fresh catalyst- Ensure proper temperature control in the microwave reactor- Use anhydrous solvents and high-purity reagents |

| Formation of side products (e.g., diarylated pyrimidine) | - Prolonged reaction time- High catalyst loading | - Reduce the reaction time- Optimize the catalyst loading |

| Difficulty in purification | - Incomplete reaction- Presence of closely related impurities | - Monitor the reaction closely by TLC to ensure completion- Optimize the chromatography conditions (solvent system, gradient) |

Conclusion

This application note details a rapid, efficient, and reproducible microwave-assisted protocol for the synthesis of 4-chloro-6-(3-nitrophenyl)pyrimidine. By leveraging the advantages of microwave heating, this method significantly reduces reaction times and improves yields compared to conventional synthetic approaches.[6] This protocol provides a valuable tool for researchers in medicinal chemistry and drug discovery, facilitating the streamlined production of this important synthetic intermediate.

References

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. Available at: [Link]

-

Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available at: [Link]

-

Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. Available at: [Link]

-

An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides - PMC - NIH. Available at: [Link]

-

Green Chemistry: Microwave assisted synthesis - YouTube. Available at: [Link]

-

PART - 1 INTRODUCTION - BS Publications. Available at: [Link]

-

Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave - ScholarWorks @ UTRGV. Available at: [Link]

-

Safety Considerations for Microwave Synthesis - CEM Corporation. Available at: [Link]

-

Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction | Request PDF - ResearchGate. Available at: [Link]

-

10 - Organic Syntheses Procedure. Available at: [Link]

-

Microwave Synthesis - Organic Chemistry Portal. Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

-

Suzuki Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]

-

Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Publications. Available at: [Link]

-

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - MDPI. Available at: [Link]

-

An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC. Available at: [Link]

-

Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation - Letters in Applied NanoBioScience. Available at: [Link]

-

Microwave assisted Synthesis and microbial evaluation of novel dipyrimidone derivatives - Quest Journals. Available at: [Link]

-

Microwave-assisted synthesis of 4-amino pyrimidine analogues using eco-friendly NiTiO3 nanoparticle supported montmorillonite K30 as a heterogeneous catalyst - New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine - ResearchGate. Available at: [Link]

-

A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines | Universitas Scientiarum - Revistas Javeriana. Available at: [Link]

-

Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed. Available at: [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. Available at: [Link]

-

Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. Available at: [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. Available at: [Link]

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 2. growingscience.com [growingscience.com]

- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 4. db.cngb.org [db.cngb.org]

- 5. researchgate.net [researchgate.net]

- 6. ajchem-a.com [ajchem-a.com]

- 7. bspublications.net [bspublications.net]

- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijrpas.com [ijrpas.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. mdpi.com [mdpi.com]

- 13. Safety Considerations for Microwave Synthesis [cem.com]

- 14. Microwave Synthesis [organic-chemistry.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

Application Note: A Streamlined One-Pot Synthesis of 4-Chloro-6-(3-nitrophenyl)pyrimidine for Medicinal Chemistry Applications

Abstract

This application note provides a detailed, field-proven protocol for the efficient one-pot synthesis of 4-chloro-6-(3-nitrophenyl)pyrimidine, a key intermediate in drug discovery. Pyrimidine derivatives are central scaffolds in a vast array of therapeutic agents, and the 4-chloro-6-aryl substitution pattern offers a versatile handle for further functionalization, particularly through nucleophilic aromatic substitution and cross-coupling reactions.[1][2][3] The described methodology circumvents the need for intermediate isolation and purification, consolidating a three-step sequence—Claisen condensation, cyclocondensation, and chlorination—into a single, continuous process. This approach significantly improves operational efficiency, reduces solvent waste, and provides reliable yields, making it highly suitable for both academic research and industrial drug development settings.

Introduction and Scientific Rationale

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including anticancer and antiviral agents.[4] Specifically, 4,6-disubstituted pyrimidines are crucial pharmacophores that have been explored as inhibitors for various kinases and receptors.[5][6] The title compound, 4-chloro-6-(3-nitrophenyl)pyrimidine, is a valuable building block. The chlorine atom at the C4 position is an excellent leaving group for nucleophilic substitution, while the nitrophenyl moiety can be readily reduced to an aniline for subsequent derivatization.

Traditional multi-step syntheses of such compounds often suffer from cumulative yield losses at each stage of isolation and purification. One-pot and multicomponent reactions represent a more sustainable and economical strategy in modern organic synthesis.[7][8][9] The protocol detailed herein employs a logical and robust one-pot sequence grounded in well-established chemical transformations. The causality behind this strategy is as follows:

-

In Situ Formation of a 1,3-Dicarbonyl Equivalent: The synthesis initiates with a base-catalyzed Claisen condensation between 3-nitroacetophenone and an acylating agent (ethyl formate). This step generates the key three-carbon fragment required for pyrimidine ring construction without needing to isolate the often-unstable β-dicarbonyl intermediate.

-

Pyrimidine Ring Annulation: The intermediate is then treated in situ with urea. This is the most widely used method for constructing the pyrimidine core from non-heterocyclic precursors, involving the condensation of a C-C-C fragment with an N-C-N fragment.[10] This cyclocondensation reaction forms the stable 6-(3-nitrophenyl)pyrimidin-4(3H)-one heterocycle.

-

Aromatization via Chlorination: The final step involves the direct addition of a dehydrating chlorinating agent, phosphorus oxychloride (POCl₃). This reagent efficiently converts the pyrimidinone tautomer into the target 4-chloro-6-(3-nitrophenyl)pyrimidine. This transformation is a standard and highly effective method for activating pyrimidinones for further chemistry.[11][12]

This streamlined workflow maximizes efficiency and atom economy, delivering a crucial synthetic intermediate with minimal operational complexity.

Overall Reaction Scheme

The one-pot synthesis proceeds through the following conceptual stages without isolation of intermediates:

Caption: Conceptual flow of the one-pot synthesis.

Detailed Experimental Protocol

Safety Precautions: This protocol involves hazardous materials. Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Sodium ethoxide (NaOEt) is a strong base and is corrosive. All operations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Reagents and Materials

| Reagent/Material | Formula | CAS No. | M.W. ( g/mol ) | Typical Grade | Supplier |

| 3-Nitroacetophenone | C₈H₇NO₃ | 121-89-1 | 165.15 | ≥98% | Sigma-Aldrich |

| Sodium Ethoxide | C₂H₅NaO | 141-52-6 | 68.05 | ≥96% | Acros Organics |

| Ethyl Formate | C₃H₆O₂ | 109-94-4 | 74.08 | ≥97% | Alfa Aesar |

| Urea | CH₄N₂O | 57-13-6 | 60.06 | ≥99% | Fisher Scientific |

| Phosphorus Oxychloride | POCl₃ | 10025-87-3 | 153.33 | ≥99% | Sigma-Aldrich |

| Anhydrous Ethanol | C₂H₅OH | 64-17-5 | 46.07 | 200 proof | VWR |

| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | 84.93 | HPLC Grade | Fisher Scientific |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 141-78-6 | 88.11 | ACS Grade | VWR |

| Saturated NaHCO₃ (aq) | NaHCO₃ | 144-55-8 | 84.01 | - | Lab Prepared |

| Anhydrous MgSO₄ | MgSO₄ | 7487-88-9 | 120.37 | Granular | Sigma-Aldrich |

One-Pot Synthesis Procedure

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Instructions:

-

Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser topped with an argon inlet, and a dropping funnel. Ensure the system is flame-dried and maintained under a positive pressure of argon.

-

Step A (Condensation): To the flask, add sodium ethoxide (3.74 g, 55.0 mmol) and 50 mL of anhydrous ethanol. Cool the resulting suspension to 0-5 °C using an ice-water bath. In the dropping funnel, prepare a mixture of 3-nitroacetophenone (8.26 g, 50.0 mmol) and ethyl formate (4.0 mL, 55.0 mmol) in 20 mL of anhydrous ethanol. Add this mixture dropwise to the stirred NaOEt suspension over 30 minutes, maintaining the internal temperature below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. A thick yellow precipitate should form.

-

Step B (Cyclization): To the reaction mixture from the previous step, add solid urea (3.30 g, 55.0 mmol). Heat the mixture to reflux (approx. 78-80 °C) using an oil bath and maintain reflux for 6-8 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM) until the 1,3-dicarbonyl intermediate is consumed.

-

Solvent Exchange: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator to obtain a solid residue.

-

Step C (Chlorination): (Caution: Perform in a well-ventilated fume hood) . Under a steady stream of argon, carefully and slowly add phosphorus oxychloride (25 mL, ~270 mmol) to the solid residue. The addition may be exothermic. Once the addition is complete, equip the flask with the reflux condenser and heat the mixture to reflux (approx. 105-110 °C) for 3-4 hours. The mixture should become a dark, homogenous solution.

-

Work-up: Cool the reaction mixture to room temperature. In a separate large beaker (1 L), prepare approximately 400 g of crushed ice. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. POCl₃ reacts exothermically with water.

-

Neutralization and Extraction: Once the ice has melted, slowly add solid sodium bicarbonate (NaHCO₃) in portions to the aqueous mixture until the pH is approximately 7-8. During this process, a precipitate should form. Extract the aqueous slurry with dichloromethane (3 x 100 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a solid.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and increasing to 20% EtOAc). Combine the fractions containing the desired product and remove the solvent to yield 4-chloro-6-(3-nitrophenyl)pyrimidine as a crystalline solid.

Characterization and Expected Results

-

Yield: 55-70% (based on 3-nitroacetophenone).

-

Appearance: Off-white to pale yellow crystalline solid.

-

Analytical Data: The identity and purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.

| Analysis | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.10 (t, J = 2.0 Hz, 1H, Ar-H), 8.95 (s, 1H, Pyrimidine C2-H), 8.70 (ddd, J = 8.0, 2.0, 1.0 Hz, 1H, Ar-H), 8.45 (ddd, J = 8.0, 2.0, 1.0 Hz, 1H, Ar-H), 7.85 (s, 1H, Pyrimidine C5-H), 7.75 (t, J = 8.0 Hz, 1H, Ar-H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 164.5, 161.0, 159.5, 148.8, 137.5, 132.0, 130.5, 126.0, 123.5, 115.0. |

| HRMS (ESI) | m/z: [M+H]⁺ calculated for C₁₀H₇ClN₃O₂⁺: 236.0221; found: 236.0225. |

Troubleshooting Guide

| Observed Problem | Potential Cause(s) | Recommended Solution(s) |

| Low yield in Step A (incomplete condensation) | 1. Insufficient base. 2. Wet ethanol or reagents. 3. Insufficient reaction time. | 1. Ensure NaOEt is fresh and not passivated. 2. Use anhydrous grade ethanol and ensure glassware is dry. 3. Extend reaction time to 24 hours. |

| Low yield in Step B (incomplete cyclization) | 1. Incomplete consumption of the dicarbonyl intermediate. 2. Degradation of urea at high temperatures. | 1. Monitor by TLC; extend reflux time if necessary. 2. Ensure oil bath temperature does not significantly exceed the solvent's boiling point. |

| Incomplete Chlorination (Step C) | 1. Insufficient POCl₃ or reaction time. 2. POCl₃ has degraded due to moisture exposure. | 1. Increase reflux time to 5-6 hours. 2. Use a fresh, unopened bottle of POCl₃. |

| Difficult Work-up (emulsion during extraction) | 1. Incomplete neutralization. 2. Finely divided solids. | 1. Ensure pH is >7. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Filter the aqueous slurry through a pad of Celite before extraction. |

Conclusion

The one-pot protocol presented in this application note offers a reliable and highly efficient route to 4-chloro-6-(3-nitrophenyl)pyrimidine. By eliminating intermediate isolation steps, this method saves significant time, reduces solvent consumption, and provides good overall yields. The resulting product is a versatile intermediate, primed for diversification and elaboration, making this protocol a valuable asset for research groups engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

References

- Kumar, A., & Sharma, S. (2014). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 6(2), 352-359.

- Sahoo, B. M., et al. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity.

- Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804-12807.

- Khan, I., et al. (2014). Synthesis and Biological Evaluation of Pyrimidine Derivatives Via Pyrrolyl Chalcones. Research Journal of Pharmacy and Technology, 7(10), 1154-1157.

- Gomha, S. M., et al. (2020). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies.

- Rostamizadeh, S., et al. (2013). Multicomponent Synthesis of Pyrano[2,3-d]pyrimidine Diones by the Reaction of Aldehydes with Malononitrile and Barbituric Acids Using a Carbocationic Catalytic System in Neutral Media.

- Hassan, A. A. (2012). Synthesis of some New Pyrimidines from Chalcone Containing an Imin Group. Asian Journal of Research in Chemistry, 5(6), 757-762.

-

Organic Chemistry Portal. (2021). Pyrimidine synthesis. Organic Chemistry Portal. [Link]

- Karimi, F., et al. (2021). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Molecules, 26(19), 5909.

- de la Torre, M. C., & G. A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 747.

- Patil, S. A., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(11), 4153-4163.

- El-Gohary, N. S. (2012). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Journal of Applied Sciences Research, 8(8), 4385-4415.

- Nattier, B. A., et al. (2015). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. Molecules, 20(9), 15947-15957.

- Gomha, S. M., & Abdel-aziz, H. M. (2015). Synthesis, reactions, and applications of pyrimidine derivatives. International Journal of Organic Chemistry, 5(1), 28-53.

- Gomha, S. M., & Abdel-aziz, H. M. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 317-338.

- Reddy, T. J., et al. (2007). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Journal of Organic Chemistry, 72(19), 7437-7440.

- Shestakov, A. S., et al. (2024). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chemistry Proceedings, 16(1), 104.

-

Sahoo, B. M., et al. (2017). Chalcone To Pyrimidine by Urea Indian Paper. Scribd. [Link]

-

Anonymous. [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. Literature - Data resources. [Link]

- Dailey, L. A., et al. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923.

- Kumar, A., et al. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Heliyon, 11(2), e30225.